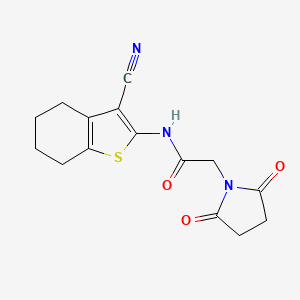

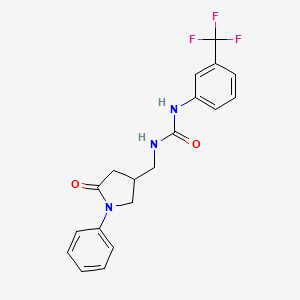

![molecular formula C13H17N3O2S B2806016 5-(butylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899748-30-2](/img/structure/B2806016.png)

5-(butylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds that have been the subject of significant research due to their wide range of biological activities . They are derivatives of pyrimidine and are often used in the synthesis of biologically active compounds .

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The process involves heating the latter with MeONa at reflux in BuOH .科学的研究の応用

Synthesis and Chemical Properties

- Efficient Synthesis Methods : A study by Wang et al. (2016) describes an efficient method for synthesizing derivatives of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, highlighting the simple and rapid synthetic process which is valuable for producing these compounds (Wang et al., 2016).

- Molecular and Crystal Structures : Research by Trilleras et al. (2009) examines the molecular and crystal structures of various pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, providing insights into their chemical properties and interactions (Trilleras et al., 2009).

Applications in Organic Chemistry

- Intermediates in Synthesis : A study by Davoodnia et al. (2008) discusses the isolation of intermediates in the synthesis of thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones using microwave irradiation, indicating the role of these compounds in the synthesis of complex heterocyclic structures (Davoodnia et al., 2008).

- Construction of Pyrimido[4,5-d]pyrimidones : Hamama et al. (2012) describe the synthesis of pyrimido[4,5-d]pyrimidin-2,4-diones, showcasing the utility of pyrido[2,3-d]pyrimidine derivatives in constructing complex organic compounds (Hamama et al., 2012).

Catalytic and Green Chemistry

- Green Catalytic Systems : Research by Rimaz et al. (2017) demonstrates the use of green catalytic systems in the synthesis of pyrimido[4,5-d]pyrimidinone derivatives, indicating the role of these compounds in environmentally friendly chemistry (Rimaz et al., 2017).

- Ionic Liquid Promoted Synthesis : A study by Shaabani et al. (2007) explores the one-pot synthesis of furo[2,3-d]pyrimidine-2,4(1H,3H)-diones using ionic liquids, highlighting the efficient and eco-friendly approach in synthesizing these derivatives (Shaabani et al., 2007).

将来の方向性

The future directions of research into pyrido[2,3-d]pyrimidines are likely to continue to focus on the synthesis of new compounds and the exploration of their biological activities . This includes the development of new synthetic methods, the discovery of new biological targets, and the design of more potent and selective compounds .

作用機序

Target of Action

The primary targets of pyrido[2,3-d]pyrimidines, a class to which 5-(butylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione belongs, include a variety of kinases such as tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cellular signaling pathways, influencing cell growth, division, and survival.

Mode of Action

The compound interacts with its targets, inhibiting their activity. This interaction results in the disruption of the normal functioning of these proteins, leading to changes in the cellular signaling pathways they are involved in .

Biochemical Pathways

The affected pathways include those regulated by the aforementioned kinases. For instance, the inhibition of tyrosine kinase can disrupt the signaling pathways that regulate cell growth and division. Similarly, the inhibition of phosphatidylinositol-3 kinase can affect pathways involved in cell survival .

Result of Action

The molecular and cellular effects of the compound’s action would be dependent on the specific targets it interacts with and the pathways it affects. Given its potential inhibitory effects on various kinases, the compound could potentially influence cell growth, division, and survival .

特性

IUPAC Name |

5-butylsulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-4-5-8-19-9-6-7-14-11-10(9)12(17)16(3)13(18)15(11)2/h6-7H,4-5,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENJYJNQPYTFGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

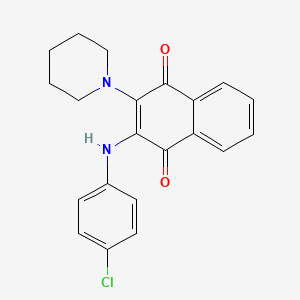

![6-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2805936.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B2805939.png)

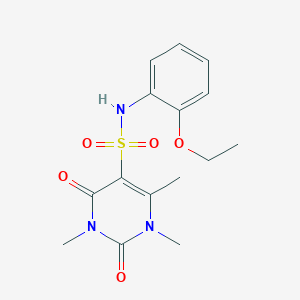

![5-Chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine](/img/structure/B2805947.png)

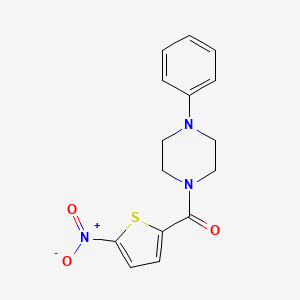

![[3-(Dimethylamino)phenyl]-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]methanone;hydrochloride](/img/structure/B2805948.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide](/img/no-structure.png)

![5-Ethyl-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2805952.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2805956.png)